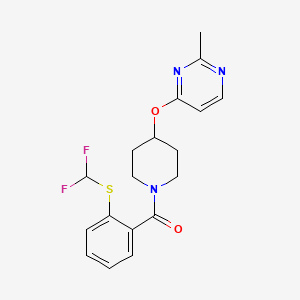

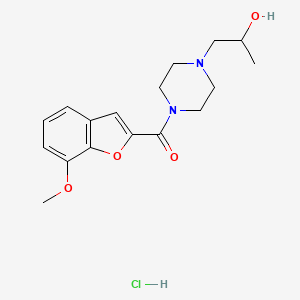

![molecular formula C22H19F3N2O3S B2737822 4-[(2,5-dimethylphenyl)sulfonylamino]-N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 690643-69-7](/img/structure/B2737822.png)

4-[(2,5-dimethylphenyl)sulfonylamino]-N-[3-(trifluoromethyl)phenyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound involves several steps. One common approach is the introduction of the sulfonylamino group onto a benzene ring. This can be achieved through various synthetic routes, including nucleophilic substitution reactions or direct functionalization of the benzene ring. Additionally, the trifluoromethyl group can be incorporated using suitable reagents, such as N-bromosuccinimide (NBS) or other trifluoromethylating agents .

Molecular Structure Analysis

- A benzamide moiety, which includes an amide functional group (CONH) .

Chemical Reactions Analysis

- Free Radical Bromination : The benzylic position in alkyl benzenes can undergo free radical bromination. This involves replacing a hydrogen atom with a bromine atom, leading to the formation of a benzylic radical .

- Trifluoromethylation : The introduction of the trifluoromethyl group (CF3) can occur via various methods, including direct fluorination or assembly from a trifluoromethyl-containing building block .

Physical And Chemical Properties Analysis

- Toxicity : Not intended for human or veterinary use; research purposes only .

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

- Novel Benzenesulfonamide Derivatives : A study focused on the synthesis of novel benzenesulfonamide derivatives, exploring their chemical reactivity towards various nucleophiles, leading to the creation of compounds with in vitro antitumor activity against specific cell lines. The study also delved into theoretical and experimental analyses to understand the molecular structure and vibrational frequencies of these compounds (Fahim & Shalaby, 2019).

Fluorescent Molecular Probes

- Fluorescent Solvatochromic Dyes : Research on 2,5-diphenyloxazoles, which share structural similarities with the mentioned compound, developed new fluorescent solvatochromic dyes. These compounds demonstrate solvent-dependent fluorescence, useful in creating ultra-sensitive fluorescent molecular probes for studying biological events and processes (Diwu et al., 1997).

Aromatic Polymers

- Aromatic Polyamides and Polyureas : A series of new aromatic polyamides, polyimides, and polyureas containing 1,3,5-triazine rings and long side chains were synthesized, displaying solubility in non-polar solvents and thermal stability. This research contributes to the development of materials with potential applications in various industrial fields (Lin et al., 1990).

Membrane Science

- Poly(arylene ether sulfone)s : The study introduced a new difluorodiphenyl sulfone monomer for synthesizing poly(arylene ether sulfone)s with pendent groups, aiming to improve water uptake, hydroxide conductivities, and thermal and alkaline stabilities. These membranes have potential in energy conversion and storage applications (Wang et al., 2015).

Antimicrobial Activity

- Novel Sulfonamide Derivatives : A series of new sulfonamide derivatives was synthesized and evaluated for their antimicrobial activity against a range of Gram-positive, Gram-negative bacteria, and fungi. This research highlights the potential of these compounds in developing new antimicrobial agents (Ghorab et al., 2017).

Propiedades

IUPAC Name |

4-[(2,5-dimethylphenyl)sulfonylamino]-N-[3-(trifluoromethyl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19F3N2O3S/c1-14-6-7-15(2)20(12-14)31(29,30)27-18-10-8-16(9-11-18)21(28)26-19-5-3-4-17(13-19)22(23,24)25/h3-13,27H,1-2H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARZACPJOQADZQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

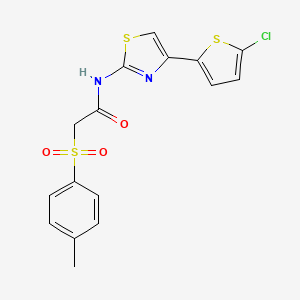

![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(o-tolyl)urea](/img/structure/B2737744.png)

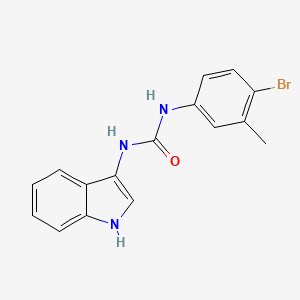

![3-[5-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2737746.png)

![2-[(1R,2R)-2-aminocyclohexyl]acetic acid hydrochloride](/img/no-structure.png)

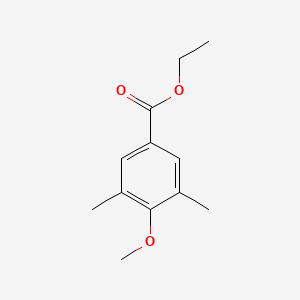

![1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid](/img/structure/B2737751.png)

![[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2737752.png)

![(3aS,7aR)-1-methyl-2,3,3a,4,5,6,7,7a-octahydropyrrolo[2,3-c]pyridine](/img/structure/B2737754.png)

![9-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2737755.png)

![3-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-fluorobenzene-1-sulfonamide](/img/structure/B2737756.png)

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2737759.png)